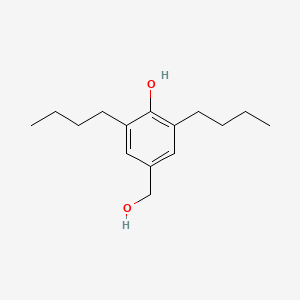
Methyl 4,6-dioxooxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dioxooxane-2-carboxylate is an organic compound with a unique structure that includes an oxane ring with two keto groups and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dioxooxane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a di-keto ester with a suitable reagent to form the oxane ring. The reaction conditions often include the use of a base or acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dioxooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,6-dioxooxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-dioxooxane-2-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester groups, which can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dioxooxane-4-carboxylate
- Methyl 4,6-dioxooxane-3-carboxylate
- Methyl 4,6-dioxooxane-5-carboxylate
Uniqueness
Methyl 4,6-dioxooxane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which influences its reactivity and potential applications. The position of the keto and ester groups can significantly impact the compound’s chemical behavior and interactions.
Properties
CAS No. |
92687-11-1 |
|---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
methyl 4,6-dioxooxane-2-carboxylate |
InChI |
InChI=1S/C7H8O5/c1-11-7(10)5-2-4(8)3-6(9)12-5/h5H,2-3H2,1H3 |
InChI Key |
OPOVVSXOJZLLSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



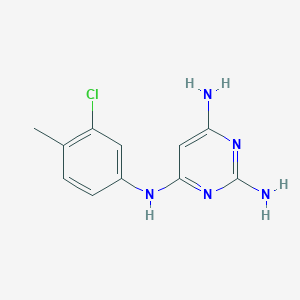
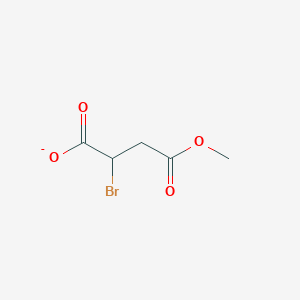
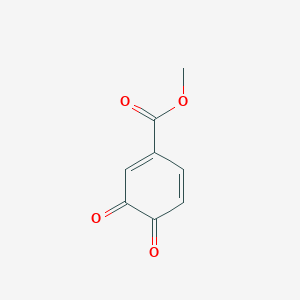
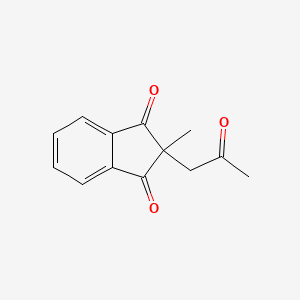
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
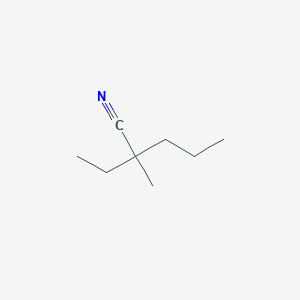
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
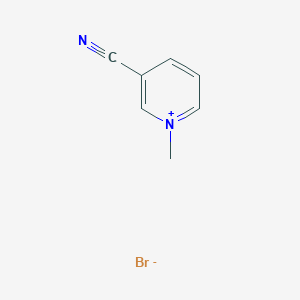
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
